Imanixil

Lipid metabolism Atherosclerosis LDL receptor

Imanixil (HOE-402) is a unique, non-statin research tool that directly induces LDLR transcription and independently inhibits hepatic VLDL production, providing clean, LDLR-independent knockdown of VLDL-TG and cholesterol. This discontinued Phase I agent is exclusively available for R&D as a non-substitutable chemical probe to dissect LDLR biology, VLDL assembly, and lipid kinase signaling pathways in atherosclerosis and familial hypercholesterolemia models.

Molecular Formula C17H17F3N6O2
Molecular Weight 394.4 g/mol
CAS No. 75689-93-9
Cat. No. B1671735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImanixil
CAS75689-93-9
SynonymsSAR-088;  SAR 088;  SAR088;  Imanixil
Molecular FormulaC17H17F3N6O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C
InChIInChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24)
InChIKeyFUSNOPLQVRUIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imanixil CAS 75689-93-9 for Research Procurement: LDLR Inducer and VLDL Inhibitor for Atherosclerosis Studies


Imanixil (HOE-402 free base), CAS 75689-93-9, is a synthetic small molecule developed as an orally active inducer of the low-density lipoprotein receptor (LDLR) pathway with additional inhibitory effects on very low-density lipoprotein (VLDL) production . The compound has a molecular weight of 394.35 Da (C₁₇H₁₇F₃N₆O₂) and advanced to Phase I clinical trials for hyperlipidemia before development was discontinued [1]. Imanixil is exclusively available as a research-use-only compound, with purity specifications typically ≥98–99% across multiple reputable vendors .

Why Imanixil Cannot Be Substituted with Aminexil or Standard Antihypertensive Imidazolines in Experimental Protocols


Imanixil possesses a structurally distinct mechanism—direct inhibition of hepatic VLDL production with associated LDL receptor induction—that is not shared by its closest analogs [1]. Aminexil (kopexil), despite superficial naming similarity, is a structurally distinct pyrimidine derivative lacking the 4,4-dimethyl-2-oxoimidazolidin-1-yl moiety and the trifluoromethylphenyl carboxamide group, and has no demonstrated effect on VLDL production or LDLR induction . Rilmenidine, while sharing an oxazoline-imidazoline pharmacophore, is an I₁-imidazoline receptor agonist with Ki = 7.1 nM and exhibits negligible activity at LDLR or VLDL pathways [2]. Substitution with any of these compounds in lipid metabolism or atherosclerosis models would introduce irrelevant pharmacologic variables and invalidate mechanistic conclusions.

Imanixil Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation from Closest Analogs


Imanixil Exhibits Dual VLDL Inhibition and LDLR Induction While Rilmenidine and Aminexil Show No Activity in These Pathways

Imanixil demonstrates dual pharmacological activity in lipid regulation: it inhibits VLDL production and induces LDL receptor expression . In wild-type mice, Imanixil reduced serum cholesterol by 47% and VLDL-lipid production by 55% [1]. In contrast, rilmenidine is an I₁-imidazoline receptor agonist (Ki = 7.1 nM) with no reported activity on VLDL or LDLR [2]. Aminexil has no demonstrated effect on VLDL production, LDLR induction, or serum cholesterol in any published model .

Lipid metabolism Atherosclerosis LDL receptor

Imanixil Efficacy in LDL Receptor-Deficient Mice Demonstrates LDLR-Independent Cholesterol Lowering

In LDL receptor-deficient (LDLR-/-) mice, Imanixil reduced serum cholesterol by 33% and atherosclerosis lesion area by 45% despite the absence of functional LDL receptors [1]. This establishes that the primary therapeutic mechanism is LDLR-independent VLDL production inhibition, not LDLR induction as originally hypothesized [2]. No comparable data exist for any close structural analog (e.g., rilmenidine, aminexil, minoxidil) in LDLR-/- models, as none have been tested for anti-atherosclerotic efficacy .

Atherosclerosis LDL receptor-independent Hypercholesterolemia

Imanixil Demonstrates Orally Active VLDL Production Inhibition with No Hypotensive Activity

Imanixil exhibits oral bioavailability sufficient to reduce VLDL-lipid production in vivo in mouse models, with serum cholesterol reduction of 47% observed following oral administration [1]. In contrast, rilmenidine, while orally active, acts as an antihypertensive agent with a fundamentally different target profile: Ki = 7.1 nM at I₁-imidazoline receptors, 2.5-fold and 3.5-fold more selective than clonidine and guanfacine, respectively, for medullary imidazoline-preferring receptors [2]. No hypotensive activity has been reported for Imanixil in any published model . Aminexil is not orally bioavailable for systemic lipid effects and is formulated exclusively for topical use .

Oral bioavailability VLDL inhibition Cardiovascular selectivity

Imanixil Exhibits Low Affinity PI5P4Kβ Inhibition with IC₅₀ of 3.8 μM

Imanixil demonstrates measurable but low-potency inhibition of phosphatidylinositol 5-phosphate 4-kinase type-2 beta (PI5P4Kβ) with an IC₅₀ of 3.80 μM [1]. This activity is approximately 500-fold weaker than the affinity of rilmenidine for its primary I₁-imidazoline receptor target (Ki = 7.1 nM) [2]. No PI5P4Kβ inhibition data are available for aminexil . This low-affinity interaction suggests that PI5P4Kβ is not a primary pharmacologic driver of Imanixil's lipid-lowering effects but may contribute to off-target activity profiles in kinase inhibitor screening panels.

PI5P4Kβ Kinase inhibition Off-target profiling

Imanixil Anti-Atherosclerotic Efficacy Validated in Wild-Type and LDLR-Deficient Mice

In a direct preclinical atherosclerosis study, Imanixil reduced atherosclerotic lesion area by 45% in LDLR-/- mice and by 38% in wild-type mice fed an atherogenic diet for 12 weeks [1]. This dual-model efficacy distinguishes Imanixil from both statins (which require functional LDLR and show reduced efficacy in LDLR-/- models) and from rilmenidine, which has no published anti-atherosclerotic efficacy data in any model [2]. Aminexil has not been evaluated for atherosclerosis attenuation .

Atherosclerosis Preclinical model Lesion quantification

Imanixil Application Scenarios: Validated Research Uses for CAS 75689-93-9 in Lipid Metabolism and Atherosclerosis


Investigating LDL Receptor-Independent Cholesterol Lowering in Genetic Hypercholesterolemia Models

Use Imanixil in LDLR-/- or ApoE-/- mouse models to study VLDL production inhibition as an alternative cholesterol-lowering mechanism. The compound reduced serum cholesterol by 33% and atherosclerosis lesion area by 45% in LDLR-/- mice, demonstrating efficacy independent of the LDL receptor pathway [1]. This application is particularly valuable for exploring therapeutic strategies in patients with homozygous familial hypercholesterolemia who lack functional LDL receptors and respond poorly to statin therapy.

Dissecting VLDL Production Inhibition from LDLR Induction in Hepatocyte Studies

Employ Imanixil in primary hepatocyte or hepatic cell line assays (e.g., HepG2) to quantify direct effects on VLDL assembly and secretion. Imanixil inhibits VLDL-lipid production by 55% in vivo, and this effect persists even when LDLR induction is genetically or pharmacologically blocked [2]. This application enables precise mechanistic studies separating VLDL inhibition from receptor-mediated clearance.

Evaluating Anti-Atherosclerotic Efficacy Without Confounding Hypotensive Effects

Deploy Imanixil in atherosclerosis-prone mouse models (LDLR-/-, ApoE-/-, or wild-type on high-fat diet) when the experimental design requires lipid-lowering activity without blood pressure alterations. Unlike rilmenidine (Ki = 7.1 nM at I₁-imidazoline receptors, antihypertensive) [3], Imanixil has no reported hypotensive activity, eliminating blood pressure as a confounding variable in atherosclerosis progression studies.

Kinase Profiling and Off-Target Assessment in PI5P4Kβ-Related Pathways

Include Imanixil as a control compound in PI5P4Kβ kinase inhibition assays. With an IC₅₀ of 3.80 μM against PI5P4Kβ [4], Imanixil serves as a low-potency reference for establishing baseline inhibition thresholds and distinguishing high-potency hits from weak interactors in screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imanixil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.